molecular formula C17H23N7O3 B12239173 3-(2-methoxyethyl)-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

3-(2-methoxyethyl)-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B12239173
M. Wt: 373.4 g/mol
InChI Key: DUDYUABFZMNDPT-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features multiple functional groups, including an imidazolidine-2,4-dione core, a pyrazolo[3,4-d]pyrimidine moiety, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the imidazolidine-2,4-dione core through cyclization reactions.
  • Introduction of the pyrazolo[3,4-d]pyrimidine moiety via nucleophilic substitution or coupling reactions.
  • Attachment of the piperidine ring through reductive amination or similar methods.
  • Final functionalization with the 2-methoxyethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at specific sites, such as the methoxyethyl group or the piperidine ring.

    Reduction: Reduction reactions could target the imidazolidine-2,4-dione core or the pyrazolo[3,4-d]pyrimidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyethyl)-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione: can be compared with other imidazolidine-2,4-dione derivatives, pyrazolo[3,4-d]pyrimidine compounds, and piperidine-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C17H23N7O3/c1-21-15-13(9-20-21)16(19-11-18-15)22-5-3-12(4-6-22)24-10-14(25)23(17(24)26)7-8-27-2/h9,11-12H,3-8,10H2,1-2H3

InChI Key

DUDYUABFZMNDPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)CCOC

Origin of Product

United States

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